LY2880070

Description

LY-2880070 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name |

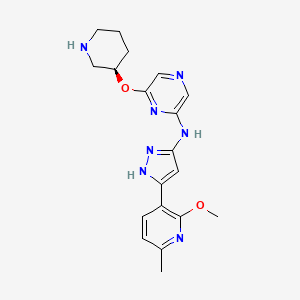

N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2/c1-12-5-6-14(19(22-12)27-2)15-8-16(26-25-15)23-17-10-21-11-18(24-17)28-13-4-3-7-20-9-13/h5-6,8,10-11,13,20H,3-4,7,9H2,1-2H3,(H2,23,24,25,26)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEFIEWPUJMANC-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2=CC(=NN2)NC3=CN=CC(=N3)OC4CCCNC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(C=C1)C2=CC(=NN2)NC3=CN=CC(=N3)O[C@@H]4CCCNC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375637-35-6 | |

| Record name | LY-2880070 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375637356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2880070 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ZXE3519Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of LY2880070 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2880070 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In cancer cells, which often exhibit increased reliance on checkpoint pathways for survival due to underlying genomic instability and replication stress, the inhibition of CHK1 by this compound represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound in cancer cells is the abrogation of the S and G2/M cell cycle checkpoints, which are normally activated in response to DNA damage. By inhibiting CHK1, this compound prevents the phosphorylation of downstream targets, most notably the CDC25 family of phosphatases. This leads to the premature activation of cyclin-dependent kinases (CDKs) and forces cells with damaged DNA to enter mitosis, a process known as mitotic catastrophe, which ultimately results in apoptotic cell death.

Furthermore, this compound potentiates the efficacy of DNA-damaging chemotherapeutic agents, such as gemcitabine, by preventing the cancer cells from repairing the induced DNA lesions. This synergistic interaction forms the basis of combination therapies involving this compound.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (CHK1) | < 1 nM | [1] |

Table 2: IC50 Values of this compound Monotherapy in Pancreatic Ductal Adenocarcinoma (PDAC) Organoids

| Organoid Line | IC50 (nM) | Reference |

| PT-6 | 91 | [2] |

| PT-4 | 38 | [2] |

Table 3: Synergistic Effects of this compound with Gemcitabine in PDAC Organoids

| Organoid Line | Maximal Synergistic Efficacy (Concentrations) | Reference |

| PT-6 | 20 nM gemcitabine + 80 nM this compound | [2] |

| PT-4 | 20 nM gemcitabine + 30 nM this compound | [2] |

Signaling Pathway

The CHK1 signaling pathway is a critical component of the DNA damage response. Upon DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates CHK1 at Ser345, leading to its activation. Activated CHK1 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest and DNA repair. This compound, by inhibiting CHK1, disrupts this entire cascade.

CHK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability and IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines or organoids.

Protocol:

-

Cell Seeding: Seed cancer cells or organoids in 96-well plates at a predetermined density to ensure logarithmic growth during the assay.

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.

-

Data Analysis: Normalize the viability data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Western Blot Analysis of DDR Proteins

Objective: To assess the effect of this compound on the phosphorylation status of key DNA damage response proteins.

Western Blot Experimental Workflow.

Protocol:

-

Sample Preparation: Treat cancer cells with this compound, alone or in combination with a DNA-damaging agent, for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-CHK1 (Ser345)

-

γ-H2AX (Phospho-H2A.X Ser139)

-

Phospho-KAP1 (Ser824)

-

Phospho-RPA32 (Ser4/Ser8)

-

Total CHK1, H2AX, KAP1, RPA32, and a loading control (e.g., β-actin or Vinculin)

-

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Replication Combing Assay (DNA Fiber Analysis)

Objective: To visualize and quantify the effects of this compound on DNA replication fork dynamics.

DNA Fiber Assay Experimental Workflow.

Protocol:

-

Sequential Nucleoside Analog Labeling: Pulse-label cells with 5-Chloro-2'-deoxyuridine (CldU) for a defined period (e.g., 20-30 minutes), followed by a wash and a second pulse with 5-Iodo-2'-deoxyuridine (IdU) for a similar duration. This compound and/or other drugs can be added during or between the labeling steps.

-

Cell Lysis and DNA Extraction: Harvest the cells and embed them in low-melting-point agarose plugs. Lyse the cells and digest proteins with proteinase K.

-

DNA Combing: Melt the agarose plugs and stretch the DNA fibers onto silanized coverslips using a molecular combing system (e.g., FiberComb from Genomic Vision).

-

Immunodetection: Denature the DNA and perform immunofluorescence staining using primary antibodies specific for CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU), followed by fluorescently labeled secondary antibodies.

-

Microscopy and Analysis: Acquire images using a fluorescence microscope and analyze the lengths of the CldU and IdU tracks to determine replication fork speed, origin firing, and fork stalling/collapse.

Conclusion

This compound is a highly potent CHK1 inhibitor that disrupts the DNA damage response in cancer cells, leading to cell cycle checkpoint abrogation, mitotic catastrophe, and apoptosis. Its mechanism of action makes it a compelling candidate for combination therapies with DNA-damaging agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate molecular effects of this compound and to explore its full therapeutic potential in various cancer contexts.

References

Chk1 Inhibition by LY2880070: A Technical Guide to Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the signaling pathway targeted by the Chk1 inhibitor, LY2880070. It includes a summary of preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Executive Summary

This compound is an orally bioavailable, selective, and ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair.[1][2] By inhibiting Chk1, this compound abrogates this repair mechanism, leading to an accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1][3] This mechanism of action makes this compound a promising candidate for combination therapy with DNA-damaging agents like gemcitabine, which induce replication stress.[4][5] Preclinical and clinical studies have demonstrated the potential of this compound, both as a monotherapy and in combination regimens, although further investigation is ongoing.

Mechanism of Action and Signaling Pathway

Upon DNA damage or replication stress, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and phosphorylates Chk1 at Ser317 and Ser345. Activated Chk1 then phosphorylates a number of downstream targets, most notably the Cdc25 family of phosphatases. Phosphorylation of Cdc25A by Chk1 targets it for degradation, preventing the dephosphorylation and activation of Cyclin-Dependent Kinase 2 (Cdk2).[4][6][7] This leads to cell cycle arrest in the S and G2/M phases.

This compound, as an ATP-competitive inhibitor of Chk1, prevents the phosphorylation of its downstream targets.[1][2] This leads to the stabilization and continued activity of Cdc25A, which in turn dephosphorylates and activates Cdk2.[4][6][7] The resulting aberrant entry into mitosis with unrepaired DNA damage leads to mitotic catastrophe and apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Preclinical Efficacy

| Cell/Organoid Line | Drug | IC50 (nM) | Reference |

| Patient-Derived Organoid (PT-6) | This compound | 91 | [8][9] |

| Patient-Derived Organoid (PT-4) | This compound | 38 | [8][9] |

| HeLa Cells | This compound | < 1 |

Note: Detailed quantitative in vivo efficacy data from xenograft studies of this compound are not publicly available, with some sources citing "unpublished observation".[10]

Clinical Pharmacokinetics (Phase Ib Monotherapy)

| Parameter | Value | Dosing Regimen | Reference |

| Half-life (t1/2) | ~5.35 hours | 200 mg BID | |

| Cmax | 350.0 ng/mL | 200 mg BID | |

| AUC | 3271.4 h∙ng/mL | 200 mg BID |

Clinical Efficacy (Phase Ib)

| Treatment | Cancer Type | Best Overall Response | Number of Patients | Reference |

| This compound Monotherapy | Advanced/Metastatic | Stable Disease (≥ 6 cycles) | 5 | |

| This compound + Gemcitabine | Ovarian Cancer | Confirmed Partial Response | 1 | [10] |

| This compound + Gemcitabine | Advanced/Metastatic | Stable Disease (≥ 6 cycles) | 2 | [10] |

Experimental Protocols

This section provides detailed protocols for key experiments used in the analysis of this compound's effects.

Western Blot for Phosphodynamic Markers

This protocol is for the detection of phosphorylated Chk1 (pChk1), γH2AX, pKAP1, and pRPA32 in cell lysates.

-

Sample Preparation:

-

Culture cells to 70-80% confluency and treat with this compound and/or a DNA damaging agent for the desired time.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Gel Electrophoresis:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8-12% SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against pChk1 (Ser345), γH2AX (Ser139), pKAP1 (Ser824), and pRPA32 (Ser33) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Detect chemiluminescence using an appropriate substrate and imaging system.

-

DNA Combing Assay

This protocol is for the analysis of DNA replication fork dynamics at the single-molecule level.

-

Cell Labeling:

-

Pulse-label cells with 5-iodo-2'-deoxyuridine (IdU) followed by a pulse with 5-chloro-2'-deoxyuridine (CldU).

-

-

DNA Extraction and Combing:

-

Embed cells in agarose plugs and lyse to release DNA.

-

Stretch the DNA fibers on silanized coverslips.

-

-

Immunodetection:

-

Denature the DNA and block the coverslips.

-

Incubate with primary antibodies specific for IdU and CldU.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Measure the length of IdU and CldU tracks to determine replication fork speed and origin firing.

-

Immunohistochemistry (IHC) for Pharmacodynamic Markers

This protocol is for the detection of pKAP1 and pRPA32 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

Slide Preparation:

-

Deparaffinize and rehydrate FFPE tissue sections.

-

Perform heat-induced epitope retrieval in a citrate buffer (pH 6.0).

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with primary antibodies against pKAP1 (Ser824) or pRPA32 (Ser33) overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

-

Visualization:

-

Develop the signal with a DAB chromogen substrate.

-

Counterstain with hematoxylin.

-

-

Analysis:

-

Dehydrate, clear, and mount the slides.

-

Score the staining intensity and percentage of positive cells.

-

In Vivo Xenograft Tumor Model

This protocol describes the establishment and use of human tumor xenografts in mice to evaluate the in vivo efficacy of this compound.

-

Cell Preparation and Implantation:

-

Harvest cancer cells in log-phase growth and resuspend in a suitable medium (e.g., Matrigel).

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage) and/or other agents according to the desired schedule.

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC).

-

Calculate tumor growth inhibition (TGI) to determine treatment efficacy.

-

Conclusion

This compound is a potent and selective Chk1 inhibitor that disrupts the DNA damage response, leading to cancer cell death. Its mechanism of action, involving the abrogation of the Chk1-Cdc25A-Cdk2 signaling axis, provides a strong rationale for its use in combination with DNA-damaging chemotherapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other Chk1 inhibitors in preclinical and clinical settings. Further research is warranted to identify predictive biomarkers and optimize combination strategies to maximize the therapeutic potential of this class of agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cyclin-dependent kinase 2 by the Chk1-Cdc25A pathway during the S-phase checkpoint activated by fludarabine: dysregulation by 7-hydroxystaurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of CDC25A phosphatase is limited by CDK2/cyclin A-mediated feedback inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism | The EMBO Journal [link.springer.com]

- 6. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of G2/M events by Cdc25A through phosphorylation‐dependent modulation of its stability | The EMBO Journal [link.springer.com]

- 8. A Phase I Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor this compound with Low-dose Gemcitabine in Patients with Metastatic Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor this compound with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Making of a Checkpoint Kinase Inhibitor: A Technical Overview of LY2880070

While the detailed discovery and lead optimization process for LY2880070, a potent and selective CHK1 inhibitor, remains largely proprietary and unpublished in peer-reviewed literature, a comprehensive analysis of patent literature reveals the chemical synthesis of this clinical trial candidate. This guide provides a technical summary of the available information on this compound, focusing on its chemical synthesis, mechanism of action, and the broader context of its development.

Developed by Eli Lilly and Co., this compound is an orally bioavailable small molecule that targets Checkpoint Kinase 1 (CHK1), a critical enzyme in the DNA damage response pathway. By inhibiting CHK1, this compound has the potential to enhance the efficacy of DNA-damaging chemotherapies in cancer treatment.

Discovery and Development Context

Publicly accessible scientific literature does not offer a detailed narrative of the discovery of this compound, including the initial hit identification, lead optimization, or extensive structure-activity relationship (SAR) studies. Such information is typically proprietary to the developing pharmaceutical company. However, the development of selective CHK1 inhibitors has been a significant focus in oncology research, aiming to exploit the reliance of many cancer cells on this checkpoint for survival, especially in the context of chemotherapy-induced DNA damage.

Chemical Synthesis

The chemical synthesis of this compound, chemically named N-[5-(2-methoxy-6-methylpyridin-3-yl)-1H-pyrazol-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine, is detailed in the patent literature. The synthesis is a multi-step process involving the construction of the core pyrazole and pyrazine ring systems, followed by their coupling and final modification.

While specific patent examples provide granular detail, a generalized synthetic route can be outlined as follows:

-

Synthesis of the Pyrazole Intermediate: The substituted pyrazole core is typically synthesized through the condensation of a β-ketoester or a related precursor with hydrazine or a hydrazine derivative. The specific substituents on the pyrazole ring are introduced either on the starting materials or through subsequent modification of the pyrazole ring.

-

Synthesis of the Pyrazine Intermediate: The substituted pyrazine moiety is constructed through established heterocyclic chemistry routes. This often involves the condensation of diamines with dicarbonyl compounds or their equivalents. The chloro- and amino-substituents on the pyrazine ring are key handles for subsequent coupling reactions.

-

Coupling of the Pyrazole and Pyrazine Moieties: The pyrazole and pyrazine intermediates are coupled, typically through a nucleophilic aromatic substitution reaction. The amino group on one fragment displaces a leaving group (such as a chlorine atom) on the other fragment to form the central C-N bond linking the two heterocyclic systems.

-

Introduction of the Piperidinyl Group: The final step involves the introduction of the (3R)-piperidin-3-yloxy side chain. This is generally achieved by a nucleophilic substitution reaction where the hydroxyl group of (R)-3-hydroxypiperidine (with appropriate protection on the nitrogen) displaces a leaving group on the pyrazine ring.

-

Deprotection: Any protecting groups used during the synthesis, such as on the piperidine nitrogen, are removed in the final step to yield this compound.

Due to the absence of a specific, publicly disclosed synthetic scheme with experimental details in scientific journals, a detailed, step-by-step protocol with reaction conditions cannot be provided in the format of a traditional whitepaper. Researchers are directed to the relevant patent literature for this detailed information.

Quantitative Data

The available quantitative data for this compound in the public domain is limited. The most consistently reported value is its high potency as a CHK1 inhibitor.

| Parameter | Value | Source |

| CHK1 IC50 | < 1 nM | MedchemExpress, Selleck Chemicals |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting CHK1, a key serine/threonine kinase in the DNA damage response (DDR) pathway. When DNA damage occurs, CHK1 is activated and phosphorylates several downstream targets, leading to cell cycle arrest, which allows time for DNA repair. By inhibiting CHK1, this compound prevents this cell cycle arrest, forcing cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis. This mechanism is particularly effective in combination with DNA-damaging agents like gemcitabine.

Preclinical In Vitro Profile of LY2880070: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical in vitro studies of LY2880070, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). The information herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Core Compound Properties and Mechanism of Action

This compound is an orally bioavailable, selective, and ATP-competitive inhibitor of CHK1.[1] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, particularly replication stress, CHK1 is activated and phosphorylates a multitude of downstream substrates to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, this compound abrogates this crucial checkpoint, leading to an accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1][2] This mechanism of action makes this compound a promising candidate for combination therapies with DNA-damaging agents, such as gemcitabine, to enhance their anti-tumor efficacy.[3][4]

Quantitative In Vitro Data

The following table summarizes the key quantitative metrics reported for this compound in preclinical in vitro assays.

| Parameter | Value | Assay System | Reference |

| IC50 (CHK1) | < 1 nM | Not Specified | MedChemExpress |

| IC50 (CHK1) | 0.5 nM | Not Specified | [5] |

| Concentration for Synergistic Cell Death (in combination with Gemcitabine) | 15 nM - 50 nM | Pancreatic Ductal Adenocarcinoma (PDAC) Patient-Derived Organoids | [5] |

Key In Vitro Experimental Protocols

Detailed methodologies for the pivotal in vitro experiments are provided below. These protocols are based on standard laboratory procedures and specific details from the available literature on this compound.

CHK1 Enzymatic Assay

This assay quantifies the inhibitory activity of this compound against the CHK1 enzyme.

Principle: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from a kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.

General Protocol:

-

Reaction Setup: In a 96-well plate, combine CHK1 enzyme, a suitable substrate (e.g., a peptide derived from CDC25C), and ATP in a kinase buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include appropriate controls (no enzyme, no inhibitor).

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Synergy Assays in Patient-Derived Organoids

These assays assess the cytotoxic and synergistic effects of this compound, particularly in combination with other agents, in a 3D cell culture model.

Principle: Patient-derived organoids are cultured in a 3D matrix and treated with the compound(s) of interest. Cell viability is typically measured using an ATP-based assay (e.g., CellTiter-Glo®), where the luminescence signal is proportional to the number of viable cells.

Protocol:

-

Organoid Culture: Establish and maintain patient-derived organoids from tumor biopsies according to standard protocols.

-

Plating: Plate the organoids in a 384-well plate with a layer of Matrigel or other suitable extracellular matrix.

-

Drug Treatment: Treat the organoids with a dose-response matrix of this compound and a combination agent (e.g., gemcitabine). Incubate for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® 3D) to each well.

-

Lysis and Signal Stabilization: Shake the plates for 5 minutes to induce lysis and incubate at room temperature for 25 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence with a plate reader.

-

Data Analysis: Normalize the data to untreated controls and calculate cell viability. Synergy can be assessed using models such as the Bliss independence model.

Western Blotting for DNA Damage and Replication Stress Markers

This technique is used to detect changes in the levels of key proteins involved in the DNA damage response pathway following treatment with this compound.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect proteins of interest, such as phosphorylated KAP1 (pKAP1), phosphorylated RPA32 (pRPA32), and γ-H2AX.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells or organoids in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pKAP1, pRPA32, and γ-H2AX overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Replication Fork Stability Assay (DNA Fiber Assay)

This assay directly visualizes and measures the stability of DNA replication forks under conditions of replication stress induced by this compound.

Principle: Active replication forks are sequentially labeled with two different thymidine analogs (e.g., CldU and IdU). The DNA is then stretched on a glass slide, and the labeled tracks are visualized by immunofluorescence. The length of the tracks indicates the extent of DNA synthesis and can reveal fork stalling or collapse.

Protocol:

-

Cell Labeling: Pulse-label cells with the first thymidine analog (e.g., 25 µM CldU) for a defined period (e.g., 20-30 minutes).

-

Treatment: Remove the first label and add the second thymidine analog (e.g., 250 µM IdU) along with this compound and/or another replication stress-inducing agent. Incubate for a defined period.

-

Cell Harvesting and Lysis: Harvest the cells and lyse them in a spreading buffer on a glass slide.

-

DNA Spreading: Tilt the slide to allow the DNA to spread down the slide.

-

Fixation and Denaturation: Fix the DNA fibers with a methanol/acetic acid solution and denature the DNA with HCl.

-

Immunostaining: Block the slides and sequentially stain for the two thymidine analogs using specific primary antibodies and corresponding fluorescently-labeled secondary antibodies.

-

Imaging: Acquire images of the DNA fibers using a fluorescence microscope.

-

Data Analysis: Measure the length of the labeled tracks using image analysis software. A decrease in the length of the second label relative to the first indicates replication fork instability.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro studies of this compound.

Caption: Signaling pathway of this compound in combination with a DNA-damaging agent.

Caption: Workflow for organoid-based drug sensitivity and synergy assays.

Caption: Experimental workflow for the DNA fiber assay to assess replication fork stability.

References

- 1. Ly-2880070 | C19H23N7O2 | CID 56968075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor this compound with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

LY2880070 as a Chemosensitization Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2880070 is an orally bioavailable, selective, and ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) that has shown potential as a chemosensitization agent.[1] By abrogating the DNA damage repair process, this compound may enhance the cytotoxicity of DNA-damaging chemotherapeutic agents, representing a promising strategy to overcome tumor cell resistance.[1] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound as a chemosensitizing agent, with a focus on its combination with gemcitabine. It includes a summary of its mechanism of action, quantitative data from in vitro and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Rationale for Chk1 Inhibition in Chemosensitization

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair before entry into mitosis. Many cancer cells, particularly those with p53 mutations, are heavily reliant on the Chk1-mediated checkpoint for survival, especially when challenged with DNA-damaging agents.

By inhibiting Chk1, this compound prevents this crucial cell cycle arrest, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and subsequent apoptosis. This mechanism of action suggests that this compound could potentiate the anti-tumor activity of various chemotherapeutic drugs that induce DNA damage, effectively sensitizing cancer cells to lower doses of these agents and potentially overcoming resistance.

Mechanism of Action: The Chk1 Signaling Pathway

This compound selectively binds to and inhibits the activity of Chk1.[1] In the presence of DNA damage induced by chemotherapy (e.g., gemcitabine), the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, leading to the accumulation of inhibitory phosphorylation on cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest. By inhibiting Chk1, this compound allows Cdc25 to remain active, leading to CDK activation and premature mitotic entry despite the presence of DNA damage.

Quantitative Data

In Vitro Efficacy: Patient-Derived Pancreatic Cancer Organoids

A study on patient-derived organoids from a phase I expansion cohort of the NCT02632448 trial provided in vitro data on the combination of this compound and gemcitabine in pancreatic ductal adenocarcinoma (PDAC).[2]

| Organoid Line | Drug | IC50 (nM) |

| PT-4 | Gemcitabine | 15 |

| This compound | 38 | |

| PT-6 | Gemcitabine | 56 |

| This compound | 91 |

The study also demonstrated synergistic cell death with the combination treatment in these organoid models.[2][3]

Clinical Efficacy: Phase Ib/IIa Trial (NCT02632448)

The NCT02632448 trial was a multi-part study evaluating this compound as a monotherapy and in combination with gemcitabine in patients with advanced or metastatic solid tumors.[4]

| Cancer Type | Treatment Regimen | Best Overall Response | Number of Patients |

| Ovarian Cancer | This compound + Gemcitabine | Confirmed Partial Response | 1[5][6] |

| Various Solid Tumors | This compound + Gemcitabine | Stable Disease (≥ 6 cycles) | 2[6] |

| Pancreatic Ductal Adenocarcinoma (Expansion Cohort) | This compound (50 mg BID) + Gemcitabine (100 mg/m²) | No Objective Radiological Responses | 11[2][7][8] |

While the combination of this compound and low-dose gemcitabine was well-tolerated, it did not demonstrate clinical activity in a heavily pretreated metastatic PDAC cohort.[2][7][8] However, a confirmed partial response was observed in a patient with ovarian cancer in the dose-escalation phase of the trial.[5][6]

Experimental Protocols

Clinical Trial Protocol (NCT02632448 - PDAC Expansion Cohort)

-

Study Design: Phase I expansion cohort study for patients with previously treated metastatic PDAC.[2][7]

-

Treatment Regimen:

-

Patient Population: 11 patients with metastatic PDAC were enrolled between August 27, 2020, and July 30, 2021.[2][7]

-

Correlative Studies: Pre-treatment tumor biopsies were obtained for the generation of organoid cultures for drug sensitivity testing and biomarker analyses.[2][7]

Immunoblotting for Pharmacodynamic Biomarkers

-

Objective: To assess markers of DNA damage and replication stress in patient-derived organoids.

-

Procedure:

-

Organoid cultures were exposed to DMSO (control), gemcitabine, this compound, or a combination of both for 24 hours.[2]

-

Lysates were generated from the treated organoids.[2]

-

Western blotting was performed to detect the following biomarkers:

-

γ-H2AX: A marker of DNA double-strand breaks.

-

pKAP1, pRPA32: Markers of replication stress.[2]

-

-

-

Results: The combination of gemcitabine and this compound markedly enhanced the levels of these DNA damage and replication stress markers compared to either agent alone.[2]

Replication Fork Stability Assay

-

Objective: To determine the effect of this compound and gemcitabine on the stability of DNA replication forks.

-

Procedure:

-

Patient-derived organoids (PT-4 and PT-6) were treated with gemcitabine and this compound at specific concentrations (PT-4: 30 nM gemcitabine + 15 nM this compound; PT-6: 80 nM gemcitabine + 50 nM this compound).[2]

-

A DNA fiber assay was performed to visualize and measure the length of newly synthesized DNA strands.

-

Replication fork degradation was assessed by measuring the ratio of the lengths of two sequentially incorporated nucleotide analogs.

-

-

Results: The combination treatment led to increased replication fork instability.[2]

Discussion and Future Directions

The available data suggest that this compound effectively inhibits Chk1 and can synergize with gemcitabine to induce DNA damage and replication stress in preclinical models of pancreatic cancer. However, this promising in vitro activity did not translate into objective clinical responses in a small cohort of heavily pretreated metastatic PDAC patients. This discrepancy highlights the challenges of translating preclinical findings to the clinical setting and may be due to factors such as tumor heterogeneity, the tumor microenvironment, or insufficient drug exposure at the tumor site.

The observation of a partial response in an ovarian cancer patient suggests that the chemosensitizing potential of this compound may be context-dependent and that patient selection will be crucial for future clinical development. Further investigation is warranted to identify predictive biomarkers that can identify patient populations most likely to benefit from Chk1 inhibition. Additionally, exploring combinations of this compound with other classes of DNA-damaging agents and in different tumor types could unveil its full therapeutic potential. While preclinical xenograft studies have been mentioned to project effective human doses, the public availability of this data is limited.[5]

Conclusion

This compound is a potent Chk1 inhibitor with a clear mechanism of action for chemosensitization. While clinical efficacy in combination with gemcitabine has been modest in advanced pancreatic cancer, the preclinical rationale remains strong, and signals of activity in other tumor types have been observed. Future research should focus on biomarker-driven patient selection and the exploration of novel combination strategies to optimize the clinical application of this compound as a chemosensitization agent.

References

- 1. Facebook [cancer.gov]

- 2. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor this compound with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. A Phase I Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor this compound with Low-dose Gemcitabine in Patients with Metastatic Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Apoptosis Induction by LY2880070: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2880070 is an orally bioavailable, selective, and ATP-competitive small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) network. By activating cell cycle checkpoints, CHK1 allows time for DNA repair, thus promoting cell survival.[1][2] In many cancer cells, particularly those with a defective p53 tumor suppressor, reliance on the CHK1-mediated checkpoint for survival is heightened.[2] Inhibition of CHK1 by agents such as this compound abrogates this survival mechanism, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis.[1] This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to apoptosis induction by this compound.

Core Mechanism of Action

This compound selectively binds to and inhibits the activity of CHK1.[1] This inhibition prevents the CHK1-mediated phosphorylation of its downstream targets, which are essential for halting the cell cycle in response to DNA damage.[2] In cancer cells, especially when combined with DNA-damaging agents like gemcitabine, the inhibition of CHK1 leads to the collapse of replication forks, an accumulation of catastrophic DNA damage, and bypass of the G2/M checkpoint.[2][3] This premature entry into mitosis with damaged DNA results in mitotic catastrophe and subsequent activation of the apoptotic cascade.[2]

Quantitative Data on the Effects of this compound

The pro-apoptotic effects of this compound have been evaluated both as a monotherapy and in combination with other agents, most notably the DNA-damaging chemotherapeutic, gemcitabine. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine in Patient-Derived Pancreatic Cancer Organoids

| Organoid Line | Drug | IC50 (nM) |

| PT-6 | This compound | 91 |

| Gemcitabine | 56 | |

| PT-4 | This compound | 38 |

| Gemcitabine | 15 |

Data extracted from a study on patient-derived pancreatic ductal adenocarcinoma organoids.[3]

Table 2: Synergistic Cytotoxicity of this compound and Gemcitabine Combination in Patient-Derived Pancreatic Cancer Organoids

| Organoid Line | Maximal Synergistic Efficacy Combination |

| PT-6 | 80 nM this compound + 20 nM Gemcitabine |

| PT-4 | 30 nM this compound + 20 nM Gemcitabine |

Synergy was determined using the Bliss model.[3]

Signaling Pathways

The induction of apoptosis by this compound, particularly in combination with a DNA-damaging agent, follows a well-defined signaling cascade.

Caption: Signaling pathway of this compound-induced apoptosis in combination with gemcitabine.

Experimental Protocols

Annexin V Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the percentage of cells undergoing apoptosis.

Principle: During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Treated and untreated cell suspensions

-

Flow cytometer

Procedure:

-

Induce apoptosis in the desired cell line by treating with this compound (and/or gemcitabine) for the desired time and concentration. Include an untreated control.

-

Harvest cells (including any floating cells) and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression and cleavage of proteins involved in the apoptotic pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The cleavage of proteins such as PARP and caspases is a hallmark of apoptosis.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-γH2AX, anti-phospho-CHK1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound (and/or gemcitabine) and collect cell pellets.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

Caption: General experimental workflow for assessing this compound-induced apoptosis.

Conclusion

This compound effectively induces apoptosis in cancer cells, particularly when used in combination with DNA-damaging agents like gemcitabine. Its mechanism of action, centered on the inhibition of the critical cell cycle checkpoint kinase CHK1, leads to mitotic catastrophe and the activation of the apoptotic cascade. The provided quantitative data, though primarily focused on cytotoxicity, demonstrates the potent anti-cancer effects of this compound. The detailed experimental protocols for Annexin V staining and western blotting offer robust methods for further investigation into the pro-apoptotic effects of this compound. Further research focusing on the quantification of apoptosis and the elucidation of the specific downstream signaling pathways will continue to enhance our understanding of this compound as a promising therapeutic agent.

References

- 1. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor this compound with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

In-Depth Technical Guide: The Impact of LY2880070 on Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2880070 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] By targeting CHK1, this compound disrupts the cell's ability to arrest its cycle in response to DNA damage, leading to an accumulation of genomic instability and ultimately inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound on cell cycle checkpoints, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: Abrogation of Cell Cycle Checkpoints

CHK1 is a key transducer kinase in the ATR-CHK1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress.[1] Upon activation, CHK1 phosphorylates a multitude of downstream substrates to enforce cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints. This pause allows time for DNA repair before the cell enters mitosis.

This compound, by inhibiting CHK1 with high potency (IC₅₀ < 1 nM), effectively dismantles this crucial checkpoint mechanism.[2] In the presence of DNA damage, often induced by chemotherapeutic agents like gemcitabine, cancer cells become heavily reliant on the CHK1-mediated checkpoint for survival. Inhibition of CHK1 by this compound in these damaged cells forces them to bypass the G2/M checkpoint and prematurely enter mitosis with unrepaired DNA, a process that leads to mitotic catastrophe and apoptotic cell death.[1]

A key indicator of mitotic entry is the phosphorylation of histone H3 at serine 10 (pHH3). Studies have shown that this compound treatment can increase the levels of pHH3, confirming its role in overriding the G2/M checkpoint and forcing cells into mitosis.[2] Specifically, in HeLa cells, this compound was found to eliminate doxorubicin-induced G2/M arrest, further demonstrating its checkpoint abrogation activity.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cancer cells, primarily focusing on its potency and its impact in combination with other agents.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (CHK1 Inhibition) | < 1 nM | Biochemical Assay | [2] |

| IC₅₀ (Cell Viability) | 91 nM | PT-6 Pancreatic Cancer Organoid | [3] |

| IC₅₀ (Cell Viability) | 38 nM | PT-4 Pancreatic Cancer Organoid | [3] |

Table 2: Synergistic Effects of this compound with Gemcitabine in Pancreatic Cancer Organoids

| Organoid Line | Treatment | Effect | Reference |

| PT-6 | 20 nM Gemcitabine + 80 nM this compound | Maximal Synergistic Efficacy (HSA Score) | [3] |

| PT-4 | 20 nM Gemcitabine + 30 nM this compound | Maximal Synergistic Efficacy (HSA Score) | [3] |

Table 3: Effect of this compound on DNA Damage and Replication Stress Markers (in combination with Gemcitabine)

| Marker | Treatment | Observation | Cell System | Reference |

| γ-H2AX | Gemcitabine + this compound | Markedly Enhanced Levels | Pancreatic Cancer Organoids | [4] |

| pKAP1 | Gemcitabine + this compound | Markedly Enhanced Levels | Pancreatic Cancer Organoids | [4] |

| pCHK1 | Gemcitabine + this compound | Markedly Enhanced Levels | Pancreatic Cancer Organoids | [4] |

| pRPA32 | Gemcitabine + this compound | Markedly Enhanced Levels | Pancreatic Cancer Organoids | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its impact on cell cycle and protein expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cell cycle checkpoints.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., HeLa, pancreatic ductal adenocarcinoma cell lines) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in fresh culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing this compound, a DNA-damaging agent (e.g., gemcitabine, doxorubicin), or a combination of both, for the indicated time points (e.g., 24, 48 hours). Control cells are treated with an equivalent concentration of DMSO.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting and Fixation:

-

After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and pelleted by centrifugation (e.g., 300 x g for 5 minutes).

-

The cell pellet is resuspended in 1 ml of ice-cold PBS.

-

While vortexing gently, 4 ml of ice-cold 70% ethanol is added dropwise to fix the cells.

-

Cells are fixed overnight at 4°C.

-

-

Staining and Analysis:

-

Fixed cells are pelleted by centrifugation and washed with PBS.

-

The cell pellet is resuspended in a staining solution containing propidium iodide (PI; e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Cells are incubated in the dark at room temperature for 30 minutes.

-

The DNA content is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).

-

Western Blot Analysis

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Cell lysates are scraped and collected into microcentrifuge tubes.

-

Lysates are clarified by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay.

-

-

Immunoblotting:

-

Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by SDS-PAGE.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:

-

p-Histone H3 (Ser10)

-

CHK1

-

p-CHK1 (Ser345)

-

CDK1

-

p-CDK1 (Tyr15)

-

Cyclin B1

-

γ-H2AX

-

β-actin (as a loading control)

-

-

The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

-

Conclusion

This compound is a potent CHK1 inhibitor that effectively abrogates the G2/M cell cycle checkpoint, particularly in cancer cells under genotoxic stress. This mechanism of action forces cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and apoptosis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other CHK1 inhibitors in oncology. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the core principles underlying the action of this class of targeted therapies.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor this compound with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Pharmacokinetics of LY2880070: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2880070 is an orally bioavailable, selective, and potent adenosine triphosphate (ATP)-competitive inhibitor of checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical component of the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents. This technical guide provides a comprehensive overview of the initial pharmacokinetic profile of this compound, drawing from data disclosed from a phase Ib clinical trial. The document details the pharmacokinetic parameters of this compound as a monotherapy and in combination with gemcitabine, outlines putative experimental protocols for its analysis, and visualizes its mechanism of action within the Chk1 signaling pathway.

Introduction

Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage, ensuring genomic integrity. Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[3] Many cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), are highly reliant on the S and G2/M checkpoints, which are regulated by Chk1. Therefore, inhibiting Chk1 can lead to the abrogation of these checkpoints, resulting in mitotic catastrophe and apoptosis in cancer cells, especially when combined with DNA-damaging chemotherapy.[2]

This compound has been investigated as a Chk1 inhibitor with the potential for both monotherapy and combination therapy in various cancers.[4] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is fundamental to its clinical development and optimizing its therapeutic index. This guide summarizes the key initial pharmacokinetic findings for this compound.

Pharmacokinetic Profile of this compound

The initial pharmacokinetic data for this compound were established in a phase Ib, open-label, multicenter study (NCT02632448) in patients with advanced or metastatic cancer.[1][3][5] The study evaluated this compound as both a monotherapy and in combination with the DNA-damaging agent gemcitabine.[3][5]

Monotherapy Pharmacokinetics

The pharmacokinetic parameters of this compound were assessed following oral administration in patients with normal/intermediate and poor CYP2D6 metabolizer phenotypes.[1] A key finding was the impact of the dosing schedule on the drug's tolerability and pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of this compound Monotherapy [1]

| Dosing Regimen | Cmax (ng/mL) | AUC (h·ng/mL) | T1/2 (hours) |

| 400 mg Once Daily (QD) | 691.9 | 3377.9 | Not Reported |

| 200 mg Twice Daily (BID) | 350.0 | 3271.4 | 5.35 (± 2.3) |

Data from a phase Ib clinical trial in patients with advanced or metastatic cancer.[1]

The study revealed that a 400 mg once-daily (QD) dose was not well tolerated, with dose-limiting toxicities including vomiting, nausea, and fatigue that appeared to be correlated with the maximum plasma concentration (Cmax).[1] However, administering the same total daily dose in a twice-daily (BID) regimen of 200 mg resulted in improved tolerability.[1] The BID dosing maintained a similar total drug exposure (AUC) while significantly lowering the Cmax.[1] Importantly, the 200 mg BID schedule resulted in a median minimum concentration (Cmin) at steady-state that remained above the IC50 for 24 hours and above the IC80 for 12 hours, suggesting sustained target engagement.[1] The pharmacokinetics of this compound appeared to be linear in the dose range of 10-400 mg.[5]

Combination Therapy Pharmacokinetics

This compound was also evaluated in combination with gemcitabine. The co-administration of gemcitabine did not significantly affect the pharmacokinetics of this compound.[3][5]

Table 2: Pharmacokinetic Parameters of this compound in Combination with Gemcitabine [3]

| This compound Dosing Regimen | Gemcitabine Dose | T1/2 of this compound (hours) |

| Various Regimens | 50 to 800 mg/m² | ~5 |

Data from a phase Ib clinical trial in patients with advanced or metastatic cancer.[3]

The half-life of this compound remained approximately 5 hours when administered with gemcitabine, consistent with the monotherapy data.[3] This suggests that no significant drug-drug interactions affecting the clearance of this compound occur when co-administered with gemcitabine.

Putative Experimental Protocols

While the full, detailed experimental protocols from the clinical trial are not publicly available, this section outlines the likely methodologies employed for the pharmacokinetic analysis of this compound, based on standard practices for small molecule kinase inhibitors.

Sample Collection

-

Matrix: Human plasma, likely collected in K2EDTA tubes.

-

Sampling Time Points: For a comprehensive pharmacokinetic profile, blood samples would be collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to accurately capture the absorption, distribution, and elimination phases.

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the standard for quantifying this compound in plasma due to its high sensitivity and selectivity.

-

Sample Preparation: A protein precipitation method using a solvent like acetonitrile would likely be employed to extract this compound and an internal standard (e.g., a stable isotope-labeled version of this compound) from the plasma matrix.

-

Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 column would be used to separate this compound from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) would be typical.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) would provide the necessary sensitivity and specificity for quantification. Specific precursor-to-product ion transitions for both this compound and the internal standard would be monitored.

-

Method Validation: The bioanalytical method would be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Pharmacokinetic Data Analysis

-

Software: Pharmacokinetic parameters would be calculated using specialized software such as Phoenix® WinNonlin®.

-

Analysis Method: Non-compartmental analysis (NCA) is a standard method for analyzing pharmacokinetic data from early-phase clinical trials.[6][7][8][9]

-

Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time to reach Cmax (Tmax) would be determined directly from the observed concentration-time data.

-

AUC: The area under the plasma concentration-time curve (AUC) would be calculated using the linear trapezoidal rule for ascending concentrations and the logarithmic trapezoidal rule for descending concentrations.

-

Half-life (T1/2): The terminal elimination half-life would be calculated as 0.693/λz, where λz is the terminal elimination rate constant determined from the slope of the log-linear phase of the concentration-time curve.

-

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting Chk1, a key kinase in the DNA damage response pathway.

Chk1 Signaling Pathway

Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by this compound.

In response to DNA damage, such as that induced by gemcitabine, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates CHK1. Activated CHK1, in turn, phosphorylates and inactivates the phosphatases CDC25A and CDC25C. The inactivation of these phosphatases prevents the activation of cyclin-dependent kinases (CDK2/Cyclin E and CDK1/Cyclin B), leading to cell cycle arrest in the S and G2/M phases, respectively. This pause allows time for DNA repair.

This compound inhibits the kinase activity of CHK1. In cancer cells treated with a DNA-damaging agent, the inhibition of CHK1 by this compound prevents the phosphorylation and inactivation of CDC25A and CDC25C. This leads to the inappropriate activation of CDKs, forcing the cells to bypass the S and G2/M checkpoints and enter mitosis with damaged DNA. This premature mitotic entry results in mitotic catastrophe and ultimately, apoptosis.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical experimental workflow for the pharmacokinetic analysis of this compound.

Conclusion

The initial pharmacokinetic data for this compound demonstrate that it is an orally bioavailable Chk1 inhibitor with a relatively short half-life of approximately 5 hours. The pharmacokinetic profile supports a twice-daily dosing regimen, which optimizes tolerability by reducing Cmax while maintaining therapeutic drug exposure. The lack of a significant pharmacokinetic interaction with gemcitabine suggests that this compound can be readily combined with this chemotherapeutic agent. Further clinical development will continue to refine the understanding of this compound's pharmacokinetics and its relationship to clinical efficacy and safety in various cancer types.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. allucent.com [allucent.com]

- 8. quantics.co.uk [quantics.co.uk]

- 9. gdddrjournal.com [gdddrjournal.com]

The Selectivity of LY2880070 for Chk1 Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2880070 is an orally bioavailable, selective, and potent adenosine triphosphate (ATP)-competitive inhibitor of Checkpoint kinase 1 (Chk1).[1][2] Chk1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, primarily mediating cell cycle arrest to allow for DNA repair. By inhibiting Chk1, this compound abrogates this repair process, leading to an accumulation of damaged DNA, inhibition of cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells. This mechanism of action makes this compound a promising candidate for cancer therapy, both as a monotherapy and in combination with DNA-damaging agents like gemcitabine.[1] This technical guide provides a detailed overview of the selectivity of this compound for Chk1 kinase, including available quantitative data, the methodologies used to determine selectivity, and the signaling context of its target.

Data Presentation: Quantitative Selectivity of this compound

| Kinase | IC50 (nM) | Assay Type | Reference |

| Chk1 | < 1 | Biochemical Assay | [3] |

| Chk1 | 0.5 | Cellular Assay | [2][4] |

| Chk2 | Not Publicly Available | - | - |

| CDK1 | Not Publicly Available | - | - |

| CDK2 | Not Publicly Available | - | - |

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Chk1 Signaling Pathway

Chk1 is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA (ssDNA) that can arise from various forms of DNA damage and replication stress. Upon activation by ATR, Chk1 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, promote DNA repair, and in cases of irreparable damage, induce apoptosis.

Caption: The ATR-Chk1 signaling pathway in response to DNA damage.

Experimental Protocols: Determining Kinase Selectivity

The selectivity of a kinase inhibitor like this compound is a critical determinant of its therapeutic window and potential off-target effects. It is typically assessed by screening the compound against a large panel of kinases. While the specific details of the assays used for this compound are not publicly available, the following sections describe the general principles and workflows of commonly employed biochemical kinase assays.

Biochemical Kinase Assays (In Vitro)

These assays measure the direct inhibition of the catalytic activity of purified kinases.

1. Rationale: To quantify the potency of an inhibitor against a specific kinase in a controlled, cell-free environment.

2. Common Platforms:

- LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET)-based competition binding assay.

- SelectScreen® Kinase Profiling Service (e.g., Z'-LYTE®): A FRET-based assay that measures kinase-catalyzed peptide phosphorylation.

- ADP-Glo™ Kinase Assay: A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

3. Generalized Workflow for a FRET-based Kinase Inhibition Assay:

Caption: A generalized workflow for a biochemical kinase inhibition assay.

4. Detailed Methodological Steps (Example: LanthaScreen™ Eu Kinase Binding Assay):

-

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the active site results in a high FRET signal. Inhibition by the test compound disrupts this interaction, leading to a decrease in the FRET signal.

-

Reagents and Materials:

-

Purified, tagged (e.g., GST, His) recombinant human Chk1 kinase.

-

Europium-labeled anti-tag antibody.

-

Alexa Fluor™ 647-labeled kinase tracer.

-

Test compound (this compound) serially diluted in DMSO.

-

Assay buffer.

-

384-well microplates.

-

Plate reader capable of time-resolved FRET.

-

-

Procedure:

-

A solution of the kinase and the europium-labeled antibody is prepared in the assay buffer.

-

The test compound at various concentrations is added to the wells of the microplate.

-

The kinase/antibody mixture is then added to the wells containing the test compound.

-

The fluorescent tracer is added to initiate the binding reaction.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

The plate is read on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

The emission ratio (665 nm / 615 nm) is calculated.

-

The percent inhibition is determined by comparing the emission ratio in the presence of the compound to the controls (no inhibitor and fully inhibited).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Assays (In Situ)

These assays measure the inhibition of a kinase within a cellular context, providing a more physiologically relevant assessment of a compound's activity.

1. Rationale: To determine the potency of an inhibitor on its target in a live-cell environment, accounting for factors like cell permeability and off-target effects.

2. Common Platforms:

- Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding.

- In-Cell Western Blotting: Quantifies the phosphorylation of a known downstream substrate of the target kinase.

3. Generalized Workflow for a Cellular Kinase Inhibition Assay:

Caption: A generalized workflow for a cellular kinase inhibition assay.

4. Detailed Methodological Steps (Example: In-Cell Western Blotting for Chk1 activity):

-